molecular formula C25H26ClNO3S2 B11669624 (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669624
M. Wt: 488.1 g/mol
InChI Key: NAWJKMNGCVCEPM-HAHDFKILSA-N
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Description

The compound (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with an aldehyde or ketone in the presence of a base.

    Etherification: The phenoxyethoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol and alkyl halide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

    3-(5-chloro-2-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar core structure but different substituents.

    5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar core structure with different benzylidene substituents.

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26ClNO3S2

Molecular Weight

488.1 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26ClNO3S2/c1-5-10-27-24(28)23(32-25(27)31)15-18-14-19(26)7-9-21(18)29-11-12-30-22-13-17(4)6-8-20(22)16(2)3/h5-9,13-16H,1,10-12H2,2-4H3/b23-15-

InChI Key

NAWJKMNGCVCEPM-HAHDFKILSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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